molecular formula C10H16ClNO2 B3099253 (S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride CAS No. 1353006-50-4

(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride

Cat. No. B3099253
CAS RN: 1353006-50-4
M. Wt: 217.69
InChI Key: YUPSTPMVIYAHMF-FJXQXJEOSA-N
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Description

3,4-Dimethoxyphenethylamine is an organic compound with the linear formula (CH3O)2C6H3CH2CH2NH2 . It’s used as a precursor for the synthesis of isoquinolines .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxyphenethylamine is represented by the SMILES string COc1ccc(CCNC)cc1OC . The InChI key is ANOUKFYBOAKOIR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3,4-Dimethoxyphenethylamine is a liquid at room temperature with a density of 1.074 g/mL at 25 °C . It has a refractive index of 1.546 and boils at 188 °C/15 mmHg .

Scientific Research Applications

Organic Chemistry and Mechanistic Insights

Compounds similar to "(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride" are frequently explored in organic chemistry for their reactivity and potential as intermediates in synthetic pathways. For example, studies on the acidolysis of lignin model compounds explore mechanisms relevant to understanding how similar structures behave under specific conditions, which can be crucial for developing new synthetic methods or materials (Yokoyama, 2015).

Pharmacology and Drug Development

In pharmacology, research often focuses on understanding the interaction between chemical compounds and biological systems. While specific studies on "(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride" may not be available, the pharmacological profiles of structurally related compounds provide insights into potential therapeutic applications, mechanisms of action, and safety profiles. For instance, studies on the neurochemistry and neurotoxicity of MDMA explore the biological effects of compounds that interact with serotonin receptors, which could be relevant for compounds with similar chemical structures (Mckenna & Peroutka, 1990).

Environmental Science and Toxicology

Research in environmental science and toxicology examines the impact of chemical compounds on ecosystems and human health. Investigations into the persistence, bioaccumulation, and toxicological effects of compounds like DDT and its derivatives offer valuable lessons on managing the environmental and health risks associated with chemical exposure. Such studies underscore the importance of assessing the environmental fate and potential hazards of chemical compounds, including those structurally related to "(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride" (Beard, 2006).

Safety and Hazards

3,4-Dimethoxyphenethylamine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1B . It’s recommended to use personal protective equipment such as a dust mask type N95 (US), Eyeshields, and Gloves when handling this compound .

properties

IUPAC Name

(1S)-1-(3,5-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPSTPMVIYAHMF-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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